![molecular formula C21H20N4O B2918494 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-83-2](/img/structure/B2918494.png)
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines pyrazolo and pyrimidinone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo ring, followed by the introduction of the pyrimidinone moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and activities.
Phenyl-substituted pyrazoles: These compounds have a similar pyrazole ring but differ in the nature and position of the substituents.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it a valuable compound for various research applications.
Biological Activity
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 759.808 g/mol
- CAS Number : 79665-31-9
- InChI Key : 1/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51)
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo-pyrimidine derivatives. In particular, compounds similar to the target compound have shown activity against HIV. For instance, a structure–activity relationship (SAR) study indicated that certain modifications to the pyrazolo-pyrimidine scaffold enhance antiviral efficacy without significant cytotoxicity .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Pyrazolo-pyrimidines have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives with similar structural motifs exhibited significant inhibition of cancer cell proliferation in vitro . The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.
Antibacterial Activity
Some derivatives of pyrazolo-pyrimidines have also shown antibacterial properties. The introduction of specific substituents on the phenyl rings can enhance activity against Gram-positive and Gram-negative bacteria. For example, compounds with electron-donating groups have been noted to increase antibacterial potency .
Structure–Activity Relationship (SAR)
A detailed SAR analysis reveals that the position and nature of substituents on the phenyl rings significantly influence biological activity. The presence of methyl groups at positions 2 and 4 on one ring enhances lipophilicity and may improve membrane penetration .
Substituent | Position | Effect on Activity |
---|---|---|
Methyl | 2 | Increases lipophilicity |
Methyl | 4 | Enhances binding affinity |
Dimethyl | 2 & 4 | Potentially synergistic effects |
Case Studies
- Antiviral Screening : A recent screening of a library of pyrazolo-pyrimidines identified several compounds with promising activity against HIV. The lead compound demonstrated an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity .
- Anticancer Research : In vitro studies showed that a related compound induced apoptosis in HepG2 liver cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications could lead to enhanced efficacy against specific cancer types .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-4-7-17(8-5-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOSJXPDOXVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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